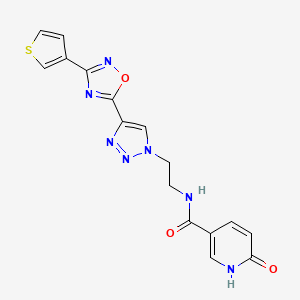

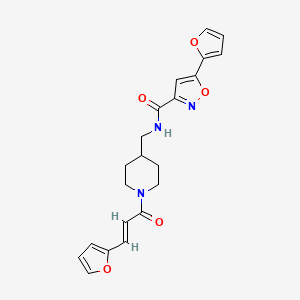

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, an azetidine ring, and a piperazine ring. Compounds containing these functional groups are often found in pharmaceuticals and have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of multiple functional groups allows for a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound’s potential as an anticancer agent has garnered significant attention. Researchers have synthesized novel 1,2,4-triazole derivatives, including those containing the mentioned structure, and evaluated their cytotoxic activities . Specifically, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic effects against the Hela cell line. Moreover, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones. Molecular docking studies suggest their interaction with the aromatase enzyme, a possible target in cancer therapy.

Industrial Applications

Beyond medicine, 1,2,4-triazole derivatives find use in industrial applications. These compounds contribute to the development of dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Antiviral and Antimicrobial Properties

The 1,2,4-triazole scaffold has been explored for antiviral and antimicrobial activities. While the compound’s specific derivatives were not mentioned, related structures have shown efficacy against influenza A, herpes simplex virus type 1 (HSV-1), and mycobacterium tuberculosis . Further investigations could reveal its potential in combating viral and bacterial infections.

Nucleoside Analogs

Notably, ribavirin—an antiviral nucleoside analogue—contains a 1,2,4-triazole moiety. Exploring new nucleosides based on this scaffold remains a topical research task . Investigating the compound’s nucleoside analog potential could yield valuable insights.

Other Biological Activities

Researchers have also studied 1,2,4-triazole derivatives for their antifungal, antiviral, and anticancer properties. These compounds have shown activity against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and various cancer cell lines . Additionally, they serve as agonists and antagonists for specific receptors, highlighting their versatility.

Pharmacokinetics and Toxicological Properties

The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and toxicological properties . Researchers continue to explore its potential in drug development.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N10O/c29-17(25-4-6-26(7-5-25)18-20-2-1-3-21-18)14-9-27(10-14)15-8-16(23-12-22-15)28-13-19-11-24-28/h1-3,8,11-14H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIISALBZJYWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)

![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)

![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)

![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)